3-(Difluoromethyl)pentanoic acid
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Overview
Description
3-(Difluoromethyl)pentanoic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a difluoromethyl group attached to a pentanoic acid backbone, which imparts distinct chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pentanoic acid typically involves the introduction of a difluoromethyl group into a pentanoic acid precursor. One common method is the difluoromethylation of a suitable precursor using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the difluoromethyl group or other functional groups present in the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(Difluoromethyl)pentanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s effects fully .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)pentanoic acid include other difluoromethylated carboxylic acids and related fluorinated compounds. Examples include:
- 2-(Difluoromethyl)propanoic acid
- 4-(Difluoromethyl)butanoic acid
- 3-(Trifluoromethyl)pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the difluoromethyl group enhances its stability and influences its interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(difluoromethyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-4(6(7)8)3-5(9)10/h4,6H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUZWQJBNHWFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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